REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[Cl:10]NC(=O)CCC(N)=O.S(=O)(O)[O-].[Na+]>CN(C)C=O>[Cl:10][C:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[NH:1][CH:2]=1 |f:2.3|
|
Name
|
N-Chlorosuccinamide
|
Quantity
|
216.6 g
|
Type
|
reactant
|
Smiles
|
ClNC(CCC(=O)N)=O
|
Name
|
N-chlorosuccinamide
|
Quantity
|
34.2 g
|
Type
|
reactant
|
Smiles
|
ClNC(CCC(=O)N)=O
|
Name
|
|
Quantity
|
5.2 L
|
Type
|
reactant
|
Smiles
|
S([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
N1C=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred under an atmosphere of nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 3 L round bottom flask equipped with a mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
to maintain a reaction temperature of 10° -18° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
the precipitate was collected
|
Type
|
WASH
|
Details
|
washed with water (2×1 L)
|
Type
|
CUSTOM
|
Details
|
The filtrate was partitioned between dichloromethane (1.3 L) and 0.1% aqueous sodium bisulfite solution (1 L)
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous solution was extracted with dichloromethane (300 ml)
|
Type
|
WASH
|
Details
|
washed with water (800 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated (at about 25° C. and about 50 mm Hg)
|
Type
|
CUSTOM
|
Details
|
The residue was dried in a vacuum oven at 25° C.
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CNC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 240.3 g | |
YIELD: PERCENTYIELD | 92.9% | |
YIELD: CALCULATEDPERCENTYIELD | 110.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |